2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane
Description
Properties
CAS No. |
102145-07-3 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-(1-butylsulfanylpropan-2-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2S/c1-4-5-8-14-9-10(2)11(3)12-6-7-13-11/h10H,4-9H2,1-3H3 |
InChI Key |
AWYZLLHTKSDDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(C)C1(OCCO1)C |
Origin of Product |
United States |
Preparation Methods
Montmorillonite K10-Catalyzed Cyclization
Montmorillonite K10, a solid acid catalyst, enables efficient 1,3-dioxolane formation via cyclization of diols with carbonyl compounds. Paulson et al. demonstrated this approach for structurally related dioxolanes by reacting salicylaldehyde with trimethyl orthoformate and diols under reflux conditions. For 2-methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane, the protocol would involve:
- Combining 2-(butylthio)-1-methylpropan-1-ol (diol) with a ketone precursor (e.g., acetone) in toluene.
- Adding montmorillonite K10 (300 mg per 1 mmol substrate) and refluxing with a Dean-Stark apparatus to remove water.
- Purifying the product via flash chromatography (hexane/ethyl acetate).
This method achieves yields >80% for analogous dioxolanes, though the thioether group may require protection to prevent oxidation during cyclization.
Tungstosilicic Acid on Activated Carbon
Activated carbon-supported tungstosilicic acid (HSiW/C) catalyzes acetalization of aldehydes/ketones with diols. For example, 2-propyl-1,3-dioxolane was synthesized in 87.5% yield using butyraldehyde and ethylene glycol at a 1:1.5 molar ratio. Adapting this for the target compound:
- React 2-(butylthio)propanal with 1,2-propanediol (1:1.5 ratio).
- Use HSiW/C (1 wt% of reactants) at reflux for 60 minutes.
- Distill the product under reduced pressure.
This method’s advantage lies in the catalyst’s reusability and minimal byproduct formation.
Photocatalytic Synthesis
FeCl3·6H2O/NaNO2-Mediated Cyclization
A photocatalytic method using FeCl3·6H2O and sodium nitrite under UV light (250 W Hg lamp) synthesizes 1,3-dioxolanes from alcohols and diols. For the target compound:
- Mix ethanol (500 mmol) with 1,2-butanediol (500 mmol).
- Add FeCl3·6H2O (6.3 mmol) and NaNO2 (6.3 mmol).
- Irradiate at 50°C for 24 hours, extracting the product with ethyl ether.
This method yielded 67% for 2-methyl-1,3-dioxolane, though the bulky butylthioethyl group may reduce efficiency due to steric hindrance.
Comparative Analysis of Methods
*Yields reported for structurally analogous compounds.
Challenges and Optimization Strategies
Steric Hindrance from the Butylthioethyl Group
The butylthioethyl substituent introduces steric bulk, slowing cyclization kinetics. Strategies to mitigate this include:
Oxidation of Thioether Moieties
The butylthioethyl group is prone to oxidation during synthesis. Solutions involve:
- Conducting reactions under nitrogen atmosphere.
- Adding antioxidants like BHT (butylated hydroxytoluene).
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, ammonia (NH3), amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in polymer synthesis.
Biology: Employed in the study of enzyme mechanisms and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Industry: Utilized in the production of polyacetals and as a reaction medium in various chemical processes.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3-Dioxolane Derivatives
The following analysis compares the target compound with structurally related 1,3-dioxolanes, focusing on substituent effects, reactivity, physical properties, and applications.
Substituent Effects and Reactivity
Key Observations :
- Thioether vs.
- Phenyl vs. Thioether : Aromatic substituents (e.g., in 4-methyl-2-(1-phenylethyl)-1,3-dioxolane) increase lipophilicity, which may impact bioavailability or toxicity profiles relative to sulfur-containing analogs .
Physical and Thermal Properties
Key Observations :
- The target compound’s thioether group likely increases molecular weight and boiling point compared to alkyl-substituted dioxolanes (e.g., 2-(1-methylethyl)-1,3-dioxolane).
Key Observations :
- While 1,3-dioxolane itself is non-carcinogenic, substituents like phenyl groups necessitate careful toxicity evaluation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane, and what catalysts are typically employed?
-
Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization or ketalization reactions. For example, Brönsted acids (e.g., toluenesulfonic acid) or Lewis acids are used to facilitate the reaction between thiol-containing precursors and diols. Industrial-scale synthesis often employs continuous water removal using Dean-Stark apparatus with toluene as a solvent to drive the reaction to completion .
-
Key Data :
| Reaction Type | Catalyst | Solvent | Yield Optimization Strategy |
|---|---|---|---|
| Ketalization | Toluene-sulfonic acid | Toluene | Dean-Stark water removal |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for verification?
-
Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the dioxolane ring and substituents. Mass spectrometry (MS) validates the molecular weight (202.25 g/mol), while X-ray crystallography resolves stereochemical ambiguities, particularly for diastereoisomers formed during synthesis .
-
Key Data :
| Property | Technique | Reference Value |
|---|---|---|
| Molecular Weight | MS | 202.25 g/mol |
| Stereochemistry | X-ray crystallography | Diastereoisomer ratios |
Advanced Research Questions
Q. What are the challenges in controlling stereochemistry during synthesis, and how can reaction conditions be optimized to favor specific diastereoisomers?
- Methodological Answer : Dirhodium(II) catalysts have been shown to influence diastereoselectivity in 1,3-dioxolane derivatives. Temperature and solvent polarity adjustments (e.g., using aprotic solvents like THF) can stabilize transition states favoring specific configurations. Kinetic studies using in-situ IR spectroscopy help monitor stereochemical outcomes .
Q. How does the compound behave in radical or cationic polymerization reactions, and what applications arise from its polymeric forms?
-
Methodological Answer : The compound undergoes cationic ring-opening polymerization under BF₃·Et₂O catalysis, forming polyethers with tunable glass transition temperatures (Tg). Radical polymerization, initiated by AIBN, yields cross-linked networks. These polymers are explored as solid electrolytes in lithium-ion batteries due to their ionic conductivity .
-
Key Data :
| Polymerization Type | Initiator/Catalyst | Application |
|---|---|---|
| Cationic | BF₃·Et₂O | Solid electrolytes |
| Radical | AIBN | Hydrogel matrices |
Q. What are the environmental persistence and biodegradation pathways of this compound?
- Methodological Answer : Estimated biodegradation uses QSAR models based on its log Kow (-0.37) and BCF (bioconcentration factor = 3), suggesting low bioaccumulation. Hydrolysis under alkaline conditions cleaves the dioxolane ring, yielding 2-butanone and thioglycolic acid derivatives. Soil mobility (Koc = 15) indicates high leaching potential, requiring containment in aquatic research settings .
Contradictions and Limitations
- Safety Classification : While 1,3-dioxolane derivatives are generally considered safe under REACH, reproductive toxicity concerns exist for some analogs . Researchers must verify toxicity data specific to this compound.
- Stereochemical Complexity : Mixtures of diastereoisomers may complicate pharmacological studies; chiral HPLC or enzymatic resolution is recommended for isolating enantiopure forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
